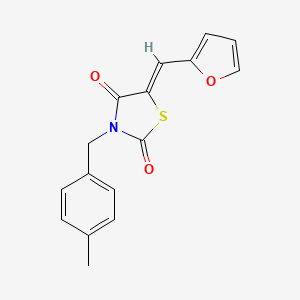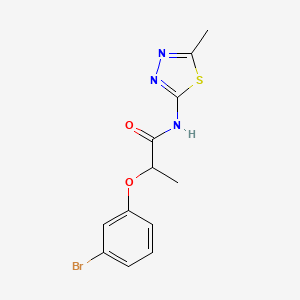![molecular formula C17H17BrN2O2S B4711978 6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4711978.png)
6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole
Descripción general
Descripción
6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative with a thioether and an ethoxyphenoxy substituent, which makes it a potent molecule for various biological activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been proposed that this compound may interact with amyloid beta peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to have anti-inflammatory and anti-bacterial properties. Furthermore, this compound has been shown to reduce the toxicity of amyloid beta peptides, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce the toxicity of amyloid beta peptides. This makes it a promising compound for cancer and neurology research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anti-cancer drugs. Another direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, there is a need for further research on the mechanism of action of this compound to better understand its biochemical and physiological effects. Finally, there is a need to develop more efficient synthesis methods for this compound to make it more readily available for research purposes.
In conclusion, this compound is a potent chemical compound with potential applications in various fields of scientific research. Its complex synthesis method and promising biological activities make it an interesting compound for future research. Further investigation into its mechanism of action and potential applications in cancer and neurology research is warranted.
Aplicaciones Científicas De Investigación
6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole has been extensively researched for its potential applications in various fields. This compound has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-bacterial properties. Furthermore, this compound has been found to have potential applications in the field of neurology, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
6-bromo-2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-2-21-13-4-6-14(7-5-13)22-9-10-23-17-19-15-8-3-12(18)11-16(15)20-17/h3-8,11H,2,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBTZNGWQFLATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide](/img/structure/B4711899.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4711904.png)
![8-[(4-chloro-2-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4711917.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4711939.png)
![2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)
![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4711961.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4711965.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4711970.png)

![3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4711985.png)


![2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4712006.png)